Heptyl carbamimidothioate
CAS No.: 44996-93-2
Cat. No.: VC17293003
Molecular Formula: C8H18N2S
Molecular Weight: 174.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 44996-93-2 |
|---|---|
| Molecular Formula | C8H18N2S |
| Molecular Weight | 174.31 g/mol |
| IUPAC Name | heptyl carbamimidothioate |
| Standard InChI | InChI=1S/C8H18N2S/c1-2-3-4-5-6-7-11-8(9)10/h2-7H2,1H3,(H3,9,10) |
| Standard InChI Key | HCNAJTACWLAWAR-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCSC(=N)N |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
Heptyl carbamimidothioate is defined by the molecular formula C₈H₁₈N₂S and a linear structure featuring a carbamimidothioate group (-SC(=NH)NH₂) attached to a heptyl chain. Its SMILES representation, CCCCCCCSC(=N)N, highlights the aliphatic chain and thiourea moiety . The compound’s three-dimensional conformation, as depicted in PubChem, reveals a flexible alkyl tail that facilitates hydrophobic interactions with enzyme active sites .
Table 1: Physicochemical Properties of Heptyl Carbamimidothioate
| Property | Value |
|---|---|
| Molecular Weight | 174.31 g/mol |
| CAS Registry Number | 44996-93-2 |
| Synonyms | SCHEMBL3782640, DTXSID30276771 |
| XLogP3 | 3.2 (predicted) |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 2 |
Synthesis and Purification
Synthetic Pathways
Heptyl carbamimidothioate is synthesized via a two-step reaction sequence. First, sulphanilamide undergoes thiocyanation with potassium thiocyanate (KSCN) in hydrochloric acid to form 4-thioureidobenzenesulphonamide . Subsequent alkylation with heptyl halide in dimethylformamide (DMF) at elevated temperatures yields the target compound . Purification is typically achieved through ethyl acetate extraction, affording high-purity product (62–89% yield) .
Analytical Validation
Nuclear magnetic resonance (NMR) spectroscopy confirms the structure: ¹H NMR displays signals for the heptyl chain (δ 1.2–1.7 ppm, multiplet) and thiourea NH groups (δ 8.1–8.3 ppm) . ¹³C NMR reveals the thiocarbonyl carbon at δ 178.5 ppm and aliphatic carbons at δ 22–32 ppm . Mass spectrometry (MS) shows a molecular ion peak at m/z 174.3, consistent with the molecular formula .
Pharmacological Activity: Carbonic Anhydrase Inhibition
Isoform Selectivity
The compound exhibits nanomolar inhibition constants (Kᵢ) against key human CA isoforms:
Table 2: Inhibitory Activity Against Human CA Isoforms
| Isoform | Kᵢ (nM) | Selectivity vs. AAZ |
|---|---|---|
| hCA I | 38.5–92.5 | 2.7–6.5× |
| hCA II | 1.7 | 147× |
| hCA VII | 1.2 | 21× |
| hCA XIII | 658.8–8761 | 0.1–1.4× |
Notably, its potency against hCA II (Kᵢ = 1.7 nM) surpasses AAZ (Kᵢ = 250 nM) by two orders of magnitude, making it a candidate for treating glaucoma and edema .
Structure-Activity Relationships (SAR)
Alkyl Chain Length
Increasing the alkyl chain length from methyl (C1) to heptyl (C7) enhances inhibitory activity. For hCA II, the heptyl derivative (8c) is 34-fold more potent than its methyl counterpart (8a) . The extended hydrophobic tail improves van der Waals interactions with the enzyme’s hydrophobic pocket.
Electronic Effects
Electron-withdrawing substituents on benzyl analogs (e.g., 3,5-difluoro) further boost activity, while electron-donating groups (e.g., 3,5-dimethyl) reduce potency . This trend underscores the importance of electronic complementarity in the active site.
Comparative Analysis with Structural Analogs
Heptylphysostigmine Derivatives
The cholinesterase inhibitor heptylphysostigmine shares a similar heptyl chain but incorporates a carbamate group. Despite structural differences, both compounds exploit alkyl chain length to enhance target affinity .
Hexatriacontyl Carbamimidothioate
A homolog with a 36-carbon chain (hexatriacontyl carbamimidothioate) exhibits reduced solubility and negligible CA inhibition, highlighting the optimal chain length of C7 for balancing hydrophobicity and bioavailability .
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